2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Description
The compound 2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a 1-ethyl-2-oxo-1,2-dihydropyridin-3-yl group at position 5 and a methyl group at position 2. The triazole ring is further linked via a sulfanyl bridge to an acetamide moiety, which is substituted with a 4-fluorobenzyl group.
The presence of the 1-ethyl-2-oxo-dihydropyridin-3-yl group introduces a fused heterocyclic system that may enhance binding affinity to enzymes or receptors, while the 4-fluorobenzyl substituent likely influences pharmacokinetic properties such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2S/c1-3-25-10-4-5-15(18(25)27)17-22-23-19(24(17)2)28-12-16(26)21-11-13-6-8-14(20)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPVNBYFAJRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Similarity and Substituent Analysis
The compound shares a common scaffold with several acetamide-triazole derivatives (Table 1). Key structural variations among analogs include:
- Substituents on the triazole ring : The 1-ethyl-2-oxo-dihydropyridin-3-yl group distinguishes the target compound from analogs with simpler aryl or heteroaryl substituents (e.g., pyridinyl, thiophenyl, or chlorophenyl groups) .
- Acetamide side chain : The 4-fluorobenzyl group contrasts with derivatives bearing unsubstituted phenyl, difluorophenyl, or chloro-substituted phenyl groups .
Table 1: Structural Comparison of Selected Analogs
*Calculated based on formula C20H21FN5O2S.
Bioactivity and Pharmacokinetic Profiling
- Similarity Indexing : Using Tanimoto coefficients (structural fingerprint comparison), analogs with >70% similarity (Tanimoto ≥0.7) are predicted to share overlapping bioactivity profiles . For example, compounds with pyridinyl or thiophenyl substituents () may exhibit similar enzyme inhibition properties to the target compound due to shared hydrogen-bonding motifs .
- Antiproliferative and Anti-inflammatory Activity : Derivatives with fluorophenyl or chlorophenyl groups () demonstrate antiproliferative effects in cancer cell lines, suggesting the target compound’s dihydropyridin substituent could enhance such activity through improved target engagement .
- ADME Properties : The 4-fluorobenzyl group may improve metabolic stability compared to unsubstituted phenyl analogs, as fluorination often reduces cytochrome P450-mediated oxidation .
Computational and Experimental Validation
- Docking Studies : Chemical Space Docking () suggests that bulky substituents (e.g., dihydropyridin) may reduce docking scores due to steric clashes, though post-filtering optimizations could recover high-affinity candidates .
- Crystallography : SHELXL-refined structures of analogs () confirm the planar geometry of the triazole ring and sulfanyl-acetamide linkage, critical for target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
